Product packaging for potassium 2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate(Cat. No.:CAS No. 945529-56-6)

potassium 2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

Cat. No.: B015812
CAS No.: 945529-56-6
M. Wt: 765.9 g/mol
InChI Key: GYGDXVZRUULRLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Role in Fluorescence-Based Methodologies

The foundational role of Cy3 NHS Ester potassium salt (1:1) in fluorescence-based methodologies stems from its excellent photophysical properties and its versatile conjugation chemistry. The N-hydroxysuccinimide ester group is one of the most common and versatile reactive groups for labeling proteins and peptides. thermofisher.com This reagent reacts with primary amines in a pH range of 7.2 to 8.5 to form a stable amide bond, a straightforward and reliable method for attaching the fluorescent Cy3 dye to a target molecule. thermofisher.comnih.gov

The Cy3 fluorophore itself possesses several advantageous properties that make it a staple in fluorescence microscopy, immunofluorescence, and other detection methods. aatbio.comalfa-chemistry.com It exhibits a high extinction coefficient and a good fluorescence quantum yield, which contribute to its bright fluorescent signal. alfa-chemistry.comabpbio.comresearchgate.net Its fluorescence is also relatively stable across a broad pH range (pH 4 to 10), adding to its versatility in different experimental buffer conditions. aatbio.com

The spectral properties of Cy3 are well-characterized, with an excitation maximum around 550-555 nm and an emission maximum around 570 nm, placing it in the orange-red region of the visible spectrum. glpbio.comaatbio.com This allows for its use with common laser lines, such as the 532 nm or 555 nm lasers, and standard filter sets like those for TRITC (tetramethylrhodamine). baseclick.euaatbio.com

Table 1: Key Properties of Cy3 NHS Ester

Property Value Reference(s)
Excitation Maximum ~550 - 555 nm glpbio.comaatbio.com
Emission Maximum ~569 - 570 nm glpbio.comaatbio.com
Reactive Group N-hydroxysuccinimide (NHS) Ester thermofisher.com
Target Functional Group Primary Amines (-NH2) thermofisher.comglpbio.com
Resulting Bond Amide Bond thermofisher.comglpbio.com
pH for Labeling 7.2 - 8.5 thermofisher.comnih.gov

Significance in Advancing Molecular and Cellular Investigations

The application of Cy3 NHS Ester potassium salt (1:1) has been instrumental in advancing a wide array of molecular and cellular investigations. Its ability to label proteins, antibodies, and nucleic acids allows researchers to visualize and track these molecules within cells and tissues. baseclick.eupeg.ink

In the realm of cellular imaging, Cy3-labeled antibodies are fundamental to immunofluorescence (IF) and immunocytochemistry (ICC). aatbio.com For instance, researchers can visualize cytoskeletal structures by using a primary antibody against a protein like tubulin, followed by a secondary antibody conjugated to Cy3. aatbio.com This approach enables the spatial mapping of proteins within cellular compartments.

For nucleic acid research, Cy3 NHS ester can be used to label oligonucleotides for applications such as fluorescence in situ hybridization (FISH). aatbio.com This technique allows for the localization of specific DNA or RNA sequences within a cell, providing insights into gene expression and chromosome organization. Furthermore, when paired with a quencher molecule, Cy3-labeled oligonucleotides can be used as probes in real-time PCR, such as in TaqMan probes or molecular beacons. aatbio.com

The use of Cy3 has also been significant in the field of Förster Resonance Energy Transfer (FRET), a technique used to measure distances between two molecules on a nanometer scale. researchgate.netnih.gov Cy3 is often used as a donor or acceptor fluorophore in FRET pairs, with Cy5 being a common partner. nih.gov These FRET studies have provided detailed information on the structure and dynamics of biomolecules, including protein-DNA interactions and protein folding. nih.gov

Table 2: Research Applications of Cy3 NHS Ester Labeling

Application Area Specific Technique Research Finding Enabled Reference(s)
Cellular Imaging Immunofluorescence (IF), Immunocytochemistry (ICC) Visualization of cytoskeletal structures and protein localization. aatbio.com
Nucleic Acid Analysis Fluorescence In Situ Hybridization (FISH) Spatial mapping of genetic material in cells. aatbio.com
Quantitative PCR TaqMan Probes, Molecular Beacons Real-time detection and quantification of nucleic acids. aatbio.com
Structural Biology Förster Resonance Energy Transfer (FRET) Measurement of intramolecular and intermolecular distances in biomolecules. nih.gov
Proteomics Protein Labeling Detection and quantification of proteins in complex mixtures. glpbio.compeg.ink

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H40KN3O10S2 B015812 potassium 2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate CAS No. 945529-56-6

Properties

CAS No.

945529-56-6

Molecular Formula

C35H40KN3O10S2

Molecular Weight

765.9 g/mol

IUPAC Name

potassium 2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C35H41N3O10S2.K/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40;/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47);/q;+1/p-1

InChI Key

GYGDXVZRUULRLB-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[K+]

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[K+]

Synonyms

2-[3-[1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; 

Origin of Product

United States

Chemical Reactivity and Bioconjugation Strategies with Cy3 Nhs Ester Potassium Salt 1:1

Amine-Reactive Mechanisms via N-Hydroxysuccinimide (NHS) Ester

N-hydroxysuccinimide esters are among the most common amine-reactive reagents used for bioconjugation. The reaction proceeds under mild, near-physiological conditions and is highly selective for aliphatic amines, making it ideal for labeling sensitive biological samples.

The core of the conjugation chemistry lies in the reaction between the NHS ester group of the Cy3 dye and a primary amine (-NH₂) on a biomolecule. peg.ink This process, known as aminolysis or acylation, is initiated by a nucleophilic attack from the unprotonated primary amine on the carbonyl carbon of the ester. thermofisher.comnih.gov This attack leads to the formation of a stable amide bond, which is identical to the peptide bonds found naturally in proteins, covalently linking the Cy3 dye to the target. Concurrently, the N-hydroxysuccinimide molecule is released as a leaving group (byproduct). thermofisher.comthermofisher.com This reaction is typically performed in aqueous solutions, although the Cy3 NHS ester itself is first dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). peg.inkthermofisher.com

In proteins, the primary targets for Cy3 NHS ester are the primary amines available for reaction. gbiosciences.com These include the α-amino group at the protein's N-terminus and, more numerously, the ε-amino group in the side chain of lysine (B10760008) residues. nih.govgbiosciences.com Lysine is one of the more abundant amino acids in most proteins, providing multiple potential sites for labeling. nih.gov For example, bovine serum albumin (BSA) contains 59 primary amines, with up to 35 on the surface available to react with NHS esters. gbiosciences.com

While both types of primary amines are reactive, their reactivity can be influenced by their local microenvironment and pKa value. nih.govresearchgate.net However, the differences in reactivity between various lysine residues and the N-terminus are often modest, making highly site-selective labeling with NHS esters challenging without employing specialized strategies. nih.gov

Although NHS esters are described as primarily amine-reactive, they can exhibit reactivity with other nucleophilic amino acid side chains, particularly under specific conditions. nih.govresearchgate.net These side reactions are an important consideration as they can lead to non-specific labeling. Research has shown that in addition to primary amines, the hydroxyl groups of serine, threonine, and tyrosine residues can react with NHS esters. researchgate.netresearchgate.netstackexchange.com This reactivity is highly dependent on the pH and the influence of neighboring amino acids. researchgate.netstackexchange.com Some studies have also observed reactions with the sulfhydryl group of cysteine and the guanidinium (B1211019) group of arginine. nih.govstackexchange.com However, the reaction with primary amines is generally the most efficient and predominant pathway. stackexchange.com

Amino Acid ResidueFunctional GroupReactivity with NHS EsterReference
Lysineε-Amino (Primary)High (Primary Target) gbiosciences.com
N-Terminusα-Amino (Primary)High (Primary Target) gbiosciences.com
SerineHydroxylSignificant, pH-dependent researchgate.netstackexchange.com
ThreonineHydroxylSignificant, pH-dependent nih.govresearchgate.net
TyrosinePhenolic HydroxylSignificant, pH-dependent researchgate.netstackexchange.com
CysteineSulfhydryl (Thiol)Possible, less common stackexchange.com
ArginineGuanidiniumObserved in some studies nih.govstackexchange.com
Amide (e.g., Glutamine)AmideNot reactive researchgate.net

Optimization of Conjugation Conditions for Enhanced Labeling Efficiency

To achieve a well-defined and functional fluorescently-labeled biomolecule, the conjugation reaction must be carefully controlled. Key parameters include the molar ratio of dye to the biomolecule and the pH of the reaction buffer.

The ratio of Cy3 NHS ester to the target biomolecule is a critical factor that determines the final degree of substitution (DOS), or the average number of dye molecules attached to each biomolecule. aatbio.com The optimal ratio varies depending on the specific protein and its concentration. genecopoeia.com A common starting point for labeling antibodies is a 10:1 molar ratio of dye to protein. medchemexpress.comaatbio.com This ratio can then be adjusted (e.g., trying 5:1, 15:1, and 20:1) to find the optimal balance. aatbio.com

The pH of the reaction buffer is a crucial parameter that directly influences two competing reactions: the desired aminolysis and the undesirable hydrolysis of the NHS ester. thermofisher.com

Aminolysis: The nucleophilic primary amine must be in its deprotonated, uncharged form (-NH₂) to react with the NHS ester. thermofisher.com Therefore, the reaction is most efficient in slightly alkaline conditions, typically within a pH range of 7.2 to 9.0. thermofisher.comaatbio.com Many protocols recommend a pH of 8.3 to 9.3 for optimal labeling. scientificlabs.co.ukjenabioscience.com

Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions, a reaction that also accelerates with increasing pH. thermofisher.comthermofisher.com Hydrolysis converts the reactive NHS ester into a non-reactive carboxylic acid, effectively inactivating the dye and reducing labeling efficiency. jenabioscience.comjyi.org

A careful balance must be struck. The pH should be high enough to ensure a sufficient concentration of deprotonated amines for an efficient reaction but not so high that hydrolysis dominates. The half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 9. thermofisher.comgbiosciences.com Therefore, reactions are often performed at a compromise pH, such as 8.0-8.5, for a defined period (e.g., 30-60 minutes) to maximize conjugation before significant hydrolysis occurs. thermofisher.comaatbio.com Buffers free of primary amines, such as phosphate, bicarbonate, or borate (B1201080), must be used to avoid them competing with the target biomolecule for the dye. thermofisher.commedchemexpress.com

pHTemperatureNHS Ester Hydrolysis Half-LifeReaction Efficiency ConsiderationReference
7.00°C4-5 hoursSlower aminolysis, but greater ester stability. thermofisher.com
8.0 - 8.5Room Temp or 4°C30-60 minutes (approx.)Good compromise for efficient aminolysis with manageable hydrolysis. Commonly recommended range. thermofisher.comaatbio.com
8.64°C10 minutesFast aminolysis but very rapid hydrolysis, requiring short reaction times. thermofisher.com
9.0-MinutesVery fast aminolysis but hydrolysis becomes the dominant reaction, reducing efficiency. gbiosciences.comjyi.org

Influence of Biomolecule Concentration and Buffer Composition

The success of bioconjugation with Cy3 NHS ester potassium salt (1:1) is critically dependent on both the concentration of the target biomolecule and the chemical environment provided by the buffer. jenabioscience.comaatbio.com Optimizing these parameters is essential for maximizing the yield of the labeled biomolecule while minimizing undesirable side reactions, such as hydrolysis of the dye. thermofisher.com

Biomolecule Concentration: The concentration of the biomolecule, whether it be a protein or an amine-modified nucleic acid, directly impacts the labeling efficiency. jenabioscience.com Generally, higher concentrations of the target molecule can drive the conjugation reaction forward. For proteins, a concentration of at least 2 mg/mL is recommended, with optimal labeling often occurring at concentrations up to 10 mg/mL. jenabioscience.comaatbio.com Labeling efficiency can decrease significantly at protein concentrations below 2 mg/mL. jenabioscience.comaatbio.com While higher concentrations can enhance labeling, they also carry the risk of protein aggregation. thermofisher.com Therefore, the ideal concentration must be determined empirically, balancing reaction efficiency with the solubility and stability of the specific biomolecule.

Interactive Data Table: Recommended Biomolecule Concentrations for Cy3 NHS Ester Labeling

Biomolecule TypeRecommended ConcentrationKey Considerations
Proteins/Antibodies2-10 mg/mL jenabioscience.comaatbio.commedchemexpress.comMaintain solubility and native conformation; higher concentrations improve efficiency but risk aggregation.
PeptidesVaries (often 1-10 mM)Solubility is highly dependent on the specific peptide sequence.
Amine-modified OligonucleotidesVaries (e.g., ~30 µM) nih.govGenerally more tolerant of higher concentrations than proteins.

Buffer Composition: The composition of the reaction buffer, particularly its pH and the absence of competing nucleophiles, is paramount for a successful conjugation. jenabioscience.comlumiprobe.com

pH: The reaction between the NHS ester and a primary amine is highly pH-dependent. lumiprobe.com The primary amino groups on biomolecules must be unprotonated to be reactive, which necessitates a sufficiently high pH. jenabioscience.com The optimal pH range for this reaction is typically between 8.0 and 9.0, with pH 8.3-8.5 often cited as ideal. jenabioscience.comaatbio.comlumiprobe.com Below pH 8.0, the rate of reaction slows considerably as the amine groups are protonated. aatbio.com Conversely, at pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, rendering the dye inactive. jenabioscience.comthermofisher.com

Buffer Components: It is crucial to use buffers that are free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. jenabioscience.comaatbio.com These substances contain primary amines that will compete with the target biomolecule for the Cy3 NHS ester, thereby reducing the labeling efficiency. jenabioscience.com Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers. jenabioscience.comlumiprobe.comdutscher.com

Methodologies for Purification of Cy3-Labeled Biomolecules

After the labeling reaction, purification is a critical step to remove unreacted Cy3 NHS ester and its hydrolysis byproducts. jenabioscience.com This ensures the purity of the final conjugate for downstream applications and prevents issues like high background fluorescence from free dye. thermofisher.com

Dialysis-Based Approaches for Unreacted Dye Removal

Dialysis is a common and gentle method for purifying larger biomolecules like proteins and antibodies from small molecules like unreacted dyes. jenabioscience.comthermofisher.com This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the larger, labeled biomolecule while allowing the smaller, free dye molecules to diffuse into a large volume of external buffer. jenabioscience.com While effective, dialysis can be time-consuming and may result in sample dilution. thermofisher.comresearchgate.net Multiple buffer changes are typically required for complete removal of the free dye. thermofisher.com

Chromatographic Techniques for Conjugate Separation and Purity Assessment

Chromatography provides a more rapid and often higher-resolution method for purifying Cy3-labeled biomolecules. discoveracs.orgresearchgate.net Various chromatographic techniques are employed based on the properties of the biomolecule. discoveracs.org

Size-Exclusion Chromatography (SEC): Often referred to as gel filtration, SEC separates molecules based on their size. medchemexpress.comresearchgate.net The reaction mixture is passed through a column containing a porous resin (e.g., Sephadex G-25). jenabioscience.commedchemexpress.com The larger Cy3-conjugate is excluded from the pores and elutes first, while the smaller, unreacted dye molecules enter the pores and elute later. jenabioscience.commedchemexpress.com This method is widely used for purifying labeled proteins. jenabioscience.commedchemexpress.com

Ion-Exchange Chromatography (IEX): IEX separates molecules based on differences in their net charge. researchgate.net Since the reaction of an NHS ester with a primary amine neutralizes a positive charge, this can potentially be used to separate the labeled and unlabeled species. Cation-exchange chromatography has been effectively used in the purification of antibody-drug conjugates. researchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a powerful technique for the purification and analysis of labeled peptides and oligonucleotides, as the addition of the hydrophobic Cy3 dye increases the retention time of the conjugate compared to the unlabeled molecule. researchgate.netlifetein.com

Interactive Data Table: Chromatographic Purification Methods for Cy3 Conjugates

TechniqueSeparation PrinciplePrimary ApplicationAdvantages
Size-Exclusion Chromatography (SEC)Size/Molecular WeightProteins, Antibodies jenabioscience.commedchemexpress.comGentle, effective for removing small molecules.
Ion-Exchange Chromatography (IEX)Net ChargeProteins, Peptides researchgate.netHigh resolution, can separate based on labeling extent.
Reverse-Phase HPLC (RP-HPLC)HydrophobicityPeptides, Oligonucleotides researchgate.netlifetein.comHigh resolution, excellent for purity assessment.

Precipitation Methods in Bioconjugation Workflows

Precipitation offers a quick method for concentrating the labeled biomolecule and removing a significant portion of the unreacted dye. For nucleic acids, ethanol (B145695) or isopropanol (B130326) precipitation in the presence of salt is a standard technique. jenabioscience.com For proteins, precipitation with cold acetone (B3395972) can be used, where the protein pellet is separated from the soluble free dye in the supernatant by centrifugation. While fast, precipitation may not be as thorough as chromatography or dialysis and carries a risk of denaturing sensitive proteins.

Comparative Analysis of Cy3 NHS Ester with Alternative Bioconjugation Chemistries

While Cy3 NHS ester is a versatile tool for labeling primary amines, other chemistries targeting different functional groups offer alternative strategies for bioconjugation. instras.com

Maleimide (B117702) Chemistry: This chemistry targets thiol (or sulfhydryl) groups found in cysteine residues. kinampark.com The reaction between a maleimide and a thiol forms a very stable thioether bond. kinampark.comiris-biotech.de This approach is highly specific, which is advantageous when a particular cysteine residue is the desired labeling site. thermofisher.com However, it requires the presence of a free thiol, which may not be readily available on all biomolecules or may require reduction of existing disulfide bonds. thermofisher.com In contrast, NHS esters react with the more abundant lysine residues and the N-terminus. thermofisher.com

Isothiocyanate Chemistry: Similar to NHS esters, isothiocyanates also react with primary amines, forming a stable thiourea (B124793) linkage. instras.com Generally, the reaction kinetics of isothiocyanates are slower than those of NHS esters.

Click Chemistry: This term often refers to the copper-catalyzed azide-alkyne cycloaddition. interchim.fr It is a bioorthogonal reaction, meaning it is highly specific and does not interfere with native functional groups in biological systems. interchim.fr This leads to very high efficiency and clean reactions. lumiprobe.com The main prerequisite for click chemistry is the introduction of either an azide (B81097) or an alkyne group into the biomolecule prior to conjugation with the dye, which carries the corresponding reactive partner. interchim.frlumiprobe.com Unlike NHS ester reactions, click chemistry is insensitive to pH in the range of 4-11. interchim.fr

Interactive Data Table: Comparison of Bioconjugation Chemistries

ChemistryTarget GroupBond FormedKey AdvantagesKey Disadvantages
Cy3 NHS Ester Primary Amines (-NH₂) aatbio.comAmide glpbio.comWell-established, reacts with abundant functional groups.pH-sensitive, susceptible to hydrolysis. jenabioscience.comthermofisher.com
Maleimide Thiols (-SH) kinampark.comThioether kinampark.comHighly specific for thiols, stable bond.Requires available thiol groups, which may need to be engineered.
Isothiocyanate Primary Amines (-NH₂) instras.comThioureaForms a very stable bond.Generally slower reaction rate than NHS esters.
Click Chemistry Azides (-N₃) and Alkynes interchim.frTriazoleBioorthogonal, high specificity and efficiency, pH insensitive. interchim.frRequires prior introduction of non-native functional groups. lumiprobe.com

Advanced Spectroscopic and Photophysical Studies of Cy3 Conjugates

Investigations into Fluorescence Enhancement upon Biomolecule Interaction

The fluorescence of Cy3 is not static; it can be significantly modulated upon interaction with biomolecules such as proteins and nucleic acids. This phenomenon, often termed protein-induced fluorescence enhancement (PIFE), is a key feature exploited in many biophysical assays. nih.gov The enhancement arises from steric hindrance imposed by the interacting biomolecule, which restricts the dye's conformational freedom. nih.govresearchgate.net

Role of π-π Stacking Interactions in Modulating Fluorescence Quantum Yield and Lifetime

The interaction between the Cy3 fluorophore and the aromatic residues of proteins or the bases of nucleic acids can lead to π-π stacking. These stacking interactions play a crucial role in modulating the fluorescence quantum yield and lifetime of Cy3. nih.govresearchgate.net When Cy3 stacks with a biomolecule, its photoisomerization process is hindered. oup.com Photoisomerization is a non-radiative decay pathway that competes with fluorescence emission. nih.gov By suppressing this pathway, π-π stacking increases the probability of radiative decay, thereby enhancing the fluorescence quantum yield and prolonging the fluorescence lifetime. nih.govresearchgate.netoup.com The extent of this enhancement is dependent on the specific nucleobase or amino acid involved in the stacking interaction. mdpi.com For instance, studies have shown that the fluorescence enhancement is more pronounced with purines (adenine and guanine) compared to pyrimidines (cytosine and thymine). researchgate.net

Elucidation of Conformational Dynamics Affecting Fluorescence Performance

The fluorescence of Cy3 is intimately linked to its conformational state. The dye can exist in two isomeric forms: a highly fluorescent trans conformation and a virtually non-fluorescent cis conformation. nih.govfrontiersin.org In solution, these isomers are in equilibrium, with interconversion occurring upon photoexcitation. frontiersin.org Any process that shifts this equilibrium towards the trans form will result in an increase in fluorescence intensity. nih.gov

Interaction with a biomolecule can sterically hinder the rotation around the polymethine bridge of the Cy3 molecule, which is necessary for the trans-cis isomerization. nih.govoup.com This restriction of rotational mobility favors the fluorescent trans state, leading to the observed fluorescence enhancement. nih.govarxiv.orgarxiv.org Molecular dynamics simulations have revealed that even when doubly linked to a DNA backbone to restrict its movement, Cy3 can still exist in both stacked and unstacked states, with the unstacked state being more amenable to photoisomerization. nih.govresearchgate.net The energy barrier for this isomerization is influenced by the local environment, including the specific DNA sequence. nih.gov

The following table summarizes the changes in Cy3 fluorescence upon interaction with biomolecules:

Interacting MoleculeObserved Effect on Cy3 FluorescenceUnderlying Mechanism
Proteins (e.g., SSB, hRPA)Enhancement (PIFE) nih.govSteric hindrance of trans-cis isomerization nih.govresearchgate.net
DNA (stacking)Enhancement oup.comSuppression of photoisomerization via π-π stacking nih.govresearchgate.netoup.com
IgG AntibodiesAnomalous 2-3 fold enhancement acs.orgxobi.netRestriction of conformational mobility on the protein surface acs.orgxobi.net
Avidin (with biotin-Cy3)Intense fluorescence xobi.netBinding-induced conformational restriction xobi.net

Research on Photostability and Strategies for Photobleaching Mitigation

A significant limitation of fluorescent dyes, including Cy3, is their susceptibility to photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light. nih.gov This process limits the duration of imaging experiments and can affect the quantitative analysis of data. Consequently, considerable research has focused on understanding and mitigating the photobleaching of Cy3.

Environmental Factors Influencing Photodegradation Kinetics

The rate of Cy3 photodegradation is highly dependent on its local environment. The presence of molecular oxygen is a major factor, as it can lead to the formation of reactive oxygen species (ROS) that chemically degrade the fluorophore. nih.gov Therefore, oxygen scavenging systems are commonly employed in imaging buffers to enhance photostability. nih.gov

The surrounding medium also plays a role. For instance, cyanine (B1664457) dyes like Cy3 have been observed to be brighter and more stable in non-polar plastic mounting media compared to aqueous environments. jacksonimmuno.com Furthermore, proximity to metallic nanoparticles, such as silver, can surprisingly increase the photostability of Cy3 by reducing its excited-state lifetime, thereby decreasing the window for photochemical degradation. nih.gov

Molecular Engineering Approaches for Enhanced Photostability in Research Probes

To address the intrinsic photolability of cyanine dyes, various molecular engineering strategies have been developed. One approach involves the introduction of electron-withdrawing groups into the dye structure. nih.gov For example, the incorporation of cyano and fluoro substituents has been shown to suppress oxidative photobleaching. nih.gov

Another powerful strategy is the covalent attachment of photostabilizing agents, also known as triplet-state quenchers, directly to the fluorophore. Molecules like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox, when conjugated to Cy5 (a close relative of Cy3), have been demonstrated to significantly enhance photostability by reducing the lifetime of the reactive triplet state. nih.govresearchgate.net

Supramolecular encapsulation offers another avenue for improving photostability. By trapping Cy3 within molecular containers like cyclodextrins, the dye can be shielded from interactions with its environment, leading to a marked increase in its resistance to photodegradation. arxiv.orgarxiv.org

The table below presents data on the enhancement of Cy3 photostability through different strategies:

StrategyEffect on PhotostabilityReference
Proximity to Silver NanoparticlesIncreased resistance to photobleaching nih.gov nih.gov
Covalent linkage of triplet-state quenchers (e.g., COT)Substantially increased photostability nih.gov nih.gov
Supramolecular encapsulation (in cyclodextrins)Marked increase in photostability arxiv.orgarxiv.org arxiv.orgarxiv.org
Use of oxygen scavenging solutionsReduced rate of photobleaching nih.gov nih.gov

Förster Resonance Energy Transfer (FRET) System Design and Applications

Cy3 is a cornerstone of many FRET-based studies, where it typically serves as the donor fluorophore. FRET is a non-radiative energy transfer process between a donor and an acceptor fluorophore that is highly dependent on the distance between them, making it a "molecular ruler" for studying intra- and intermolecular distances and dynamics. nih.gov

In a typical FRET pair with Cy3 as the donor, Cy5 is often used as the acceptor. nih.gov The efficiency of energy transfer is influenced by several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of the two dyes. pnas.org The orientation factor, κ², can significantly impact FRET efficiency, especially when the dyes are held in a relatively fixed orientation, such as when attached to the ends of a DNA duplex. pnas.org

The phenomenon of PIFE can complicate FRET measurements involving Cy3, as the fluorescence enhancement of the donor can alter the apparent FRET efficiency. nih.gov However, this can also be leveraged as a complementary source of information about protein binding and conformational changes. nih.govresearchgate.net Advanced FRET methodologies, such as 3-channel FRET imaging, have been developed to accurately quantify FRET signals while correcting for spectral bleed-through and other potential artifacts. nih.gov

The following table lists some key parameters for Cy3 in the context of FRET:

ParameterValue/DescriptionReference
Excitation Maximum~550-555 nm aatbio.comjacksonimmuno.com
Emission Maximum~565-570 nm aatbio.comjacksonimmuno.com
Common FRET Partner (Acceptor)Cy5 nih.gov
Förster Distance (R₀) with Cy5~5.1 nm researchgate.net
Quantum Yield (free dye)~0.15 aatbio.comfluorofinder.com

Cy3 as a Donor Fluorophore in FRET-Based Assays

Cy3 is frequently employed as a donor fluorophore in FRET-based assays due to its favorable spectral properties. thermofisher.com It possesses a strong absorption peak around 555 nm and an emission peak around 569 nm. aatbio.comaatbio.com Its emission spectrum significantly overlaps with the absorption spectrum of commonly used acceptor dyes like Cy5, making them an effective FRET pair. nih.gov The Förster distance (R₀), the distance at which FRET efficiency is 50%, for the Cy3-Cy5 pair is approximately 5 to 6 nanometers. nih.govnih.gov

When Cy3 acts as a donor, its fluorescence is quenched in the presence of a nearby acceptor, and a corresponding increase in the acceptor's fluorescence (sensitized emission) is observed. researchgate.net This change in fluorescence intensity provides a direct measure of the proximity between the two labeled molecules. FRET assays using Cy3 as a donor have been instrumental in a wide range of applications, from studying protein-protein interactions to monitoring the dynamics of nucleic acid structures. nih.govkias.re.kr

Optimization of FRET Pairs for Specific Biological Interactions

The selection and optimization of FRET pairs are critical for the success of any FRET experiment. The choice of donor and acceptor fluorophores depends on several factors, including their spectral overlap, quantum yield of the donor, and the extinction coefficient of the acceptor. mdpi.com For Cy3, a popular and well-characterized acceptor is Cy5. nih.gov The Cy3-Cy5 pair exhibits a significant spectral overlap, leading to efficient energy transfer. nih.gov

Another FRET pair that has proven useful in cellular studies is Green Fluorescent Protein (GFP) as the donor and Cy3 as the acceptor, with a Förster distance of approximately 6 nm. nih.gov The optimization process also involves determining the optimal labeling ratio of dye to biomolecule. For instance, in antibody labeling, a ratio of about four dye molecules per antibody is often found to yield excellent results for the Cy3 and Cy5 pair, maximizing the FRET signal while minimizing potential issues like fluorescence quenching or inhibition of antibody binding. nih.gov

FRET PairDonorAcceptorFörster Distance (R₀)Reference
Cy3-Cy5Cy3Cy5~5-6 nm nih.govnih.gov
GFP-Cy3GFPCy3~6 nm nih.gov

Quantitative Analysis of FRET Efficiency in Multicomponent Systems

Quantifying FRET efficiency is crucial for deriving meaningful distance information. One common method is acceptor photobleaching, where the acceptor fluorophore is selectively destroyed by intense illumination. nih.govfsu.edu An increase in the donor's fluorescence intensity after acceptor photobleaching is a direct measure of the initial FRET efficiency. nih.gov The FRET efficiency (E) can be calculated using the formula:

E = 1 - (IDA / ID)

where IDA is the donor intensity in the presence of the acceptor and ID is the donor intensity after acceptor photobleaching. fsu.edu

Another approach involves measuring the sensitized emission of the acceptor. illinois.edu The FRET efficiency can be calculated from the peak fluorescence intensities of the donor (ICy3) and acceptor (ICy5) using the equation:

E = ICy5 / (ICy5 + ICy3) nih.gov

It is important to note that factors like direct excitation of the acceptor at the donor's excitation wavelength and spectral bleed-through can complicate quantitative analysis. fsu.edu Careful controls and correction factors are necessary to obtain accurate FRET efficiency measurements, especially in complex multicomponent systems. nih.govfsu.edu

Single-Molecule Fluorescence Spectroscopy and Imaging Research

Single-molecule fluorescence techniques have revolutionized our understanding of biological processes by allowing the observation of individual molecular events in real-time. nih.gov Cy3, with its brightness and photostability, is a workhorse fluorophore in this field. nih.gov

Real-Time Observation of Molecular Processes at the Single-Molecule Level

Single-molecule FRET (smFRET) experiments, often utilizing the Cy3-Cy5 pair, enable the direct observation of conformational dynamics and intermolecular interactions. nih.gov By monitoring the FRET efficiency of individual molecules over time, researchers can track processes like protein folding, DNA and RNA conformational changes, and the assembly of molecular machines. nih.govacs.org For example, smFRET has been used to observe the correlated motions of different segments of a DNA Holliday junction and to directly visualize protein movement along single-stranded DNA. nih.gov These studies provide unprecedented insights into the mechanisms of complex biological processes that are often obscured in ensemble measurements.

Methodological Developments for High Signal-to-Noise Ratio Imaging

A high signal-to-noise ratio (SNR) is paramount for the reliable detection and analysis of single-molecule fluorescence signals. svi.nl Several strategies are employed to enhance the SNR in Cy3 imaging. These include using high-quality detectors, minimizing background fluorescence from the sample and imaging setup, and employing advanced imaging techniques like Total Internal Reflection Fluorescence (TIRF) microscopy. svi.nlnih.gov TIRF microscopy selectively excites fluorophores near the coverslip surface, significantly reducing background from out-of-focus molecules. nih.gov

Furthermore, the choice of imaging buffer is critical. Oxygen scavenging systems and triplet-state quenchers, such as Trolox, are often added to reduce photoblinking and photobleaching, thereby increasing the duration and quality of the single-molecule signal. nih.gov Methodological advancements also include the development of sophisticated data analysis algorithms to accurately identify and interpret single-molecule events from noisy data. kias.re.kr

Studies on Environmental Sensitivity of Cy3 Fluorescence

The fluorescence properties of Cy3 are not static but can be influenced by its local environment. This sensitivity can be both a challenge and an opportunity in experimental design and data interpretation.

One of the most notable environmental effects is Protein-Induced Fluorescence Enhancement (PIFE). nih.govnih.gov When a protein binds in the vicinity of a Cy3-labeled DNA molecule, the fluorescence intensity of Cy3 can increase. nih.govnih.gov This phenomenon is attributed to a shift in the equilibrium between the cis and trans isomers of the Cy3 dye. nih.gov The trans state has a higher quantum yield, and interaction with the protein sterically hinders the isomerization to the lower quantum yield cis state, leading to enhanced fluorescence. nih.gov This PIFE effect has been exploited as a tool to study protein-DNA interactions. nih.govnih.gov

The fluorescence quantum yield and lifetime of cyanine dyes like Cy3 can also be influenced by the polarity and viscosity of the solvent. mdpi.comresearchgate.netdtic.milrsc.org In non-viscous aqueous solutions, Cy3 has a relatively low fluorescence quantum yield. researchgate.net However, in more viscous environments, the quantum yield can increase. researchgate.net This is because increased viscosity restricts the non-radiative decay pathways associated with molecular rotation and isomerization. The table below summarizes the effect of solvent on the quantum yield of a fluorescein (B123965) derivative, illustrating a general principle applicable to many fluorophores.

SolventDielectric ConstantQuantum Yield (%)
THF7.58~0.3-2.5
Acetonitrile37.5~0.3-2.5
DMSO46.7~0.3-2.5
Ethanol (B145695)24.55~4.3-4.8
Data adapted from a study on fluorescein derivatives, illustrating the principle of solvent effects on quantum yield. mdpi.com

This environmental sensitivity underscores the importance of careful calibration and control experiments when using Cy3 for quantitative measurements, particularly in FRET studies where changes in donor quantum yield can affect the calculated FRET efficiency. nih.gov

Utilization as a Molecular Rotor for Viscosity Sensing in Biological Milieus

The cyanine dye Cy3, when conjugated to biomolecules via its N-hydroxysuccinimide (NHS) ester form, serves as an effective molecular rotor for probing the viscosity of local biological environments. rsc.org The principle behind its function as a viscosity sensor lies in its photophysical properties, specifically the process of cis-trans isomerization. nih.govresearchgate.net Upon photoexcitation, the Cy3 molecule can transition from its fluorescent trans isomer to a non-fluorescent cis isomer. This isomerization process involves the rotation of parts of the molecule around its central polymethine bridge. nih.gov

In environments with low viscosity, this rotational motion is relatively unrestricted, leading to efficient isomerization and, consequently, a lower fluorescence quantum yield and shorter fluorescence lifetime. nih.govresearchgate.net Conversely, in more viscous or sterically hindered environments, such as the crowded interior of a cell or when bound to a large biomolecule, this intramolecular rotation is impeded. nih.gov The reduced rate of isomerization means the molecule spends more time in the excited trans state, resulting in a significant increase in both fluorescence intensity and lifetime. nih.govcambridge.org This direct relationship between environmental viscosity and the fluorescence output of Cy3 makes it a sensitive probe for microrheology.

Researchers utilize techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) to quantify these changes. researchgate.netresearchgate.net The fluorescence lifetime of Cy3, typically in the range of hundreds of picoseconds to a few nanoseconds, is a robust parameter for viscosity measurements as it is less susceptible to artifacts like probe concentration and excitation intensity that can affect simple intensity measurements. rsc.orgresearchgate.net

Studies have successfully employed Cy3 conjugates to measure the effective viscosity in various biological contexts. For instance, sulfo-Cy3-NHS has been conjugated to proteins to monitor the microrheological changes that occur during protein aggregation. researchgate.net In another application, a ratiometric method combining Cy3 and Cy5, which are both sensitive to viscosity but to different extents, was used to measure the effective viscosity within the pores of mesoporous silica (B1680970), a system that mimics confined biological spaces. rsc.org

The sensitivity of Cy3's fluorescence lifetime to local viscosity has been calibrated in solutions of known viscosity, such as glycerol-water mixtures, to generate a quantitative relationship. This calibration allows for the determination of absolute viscosity values within unknown biological milieus. rsc.org

Table 1: Research Findings on Cy3 as a Viscosity Sensor

Research Focus Key Finding Measurement Technique Reference
Protein Aggregation Sulfo-Cy3-NHS conjugated to proteins reported on increasing rigidity during aggregation. Fluorescence Lifetime Imaging (FLIM) researchgate.net
Interfacial Viscosity Cy3 fluorescence lifetime correlated to the local viscosity at the oil-water interface of protein-stabilized emulsions. Fluorescence Lifetime Microscopy researchgate.net
Viscosity in Mesoporous Silica A ratiometric method using Cy3 and Cy5 measured effective viscosity inside silica nanopores. Ratiometric Fluorescence Spectroscopy rsc.org
General Principle The fluorescence quantum yield and lifetime of Cy3 increase in viscous environments due to the inhibition of cis-trans isomerization. Spectroscopic Analysis nih.govcambridge.org

Probing Microenvironmental Changes within Cellular Compartments

Beyond viscosity, Cy3 conjugates are powerful tools for probing a range of microenvironmental changes within specific cellular compartments. The fluorescence of Cy3 is exquisitely sensitive to its immediate surroundings, including factors like polarity, steric hindrance, and interactions with neighboring biomolecules. nih.govacs.org This environmental sensitivity, while a potential liability in applications requiring a stable signal, is a distinct advantage for use as a molecular environmental probe. nih.gov

The core mechanism remains the modulation of the cis-trans isomerization pathway. nih.govresearchgate.netelsevierpure.com When a Cy3-labeled molecule, such as a protein or a DNA oligonucleotide, undergoes a conformational change or binds to another molecule, the local environment around the Cy3 dye is altered. nih.gov For example, if the Cy3 dye becomes more sterically constrained upon protein binding to DNA, its isomerization will be hindered, leading to a phenomenon known as Protein-Induced Fluorescence Enhancement (PIFE). nih.govresearchgate.net The magnitude of this enhancement provides information about the proximity and nature of the interacting protein. nih.gov

Research has demonstrated that the fluorescence properties of Cy3 covalently attached to DNA are strongly dependent on the DNA sequence itself. nih.govelsevierpure.com The ability of Cy3 to interact with specific nucleobases, particularly purines, can restrict its rotational freedom and enhance its fluorescence. nih.govnih.gov This allows Cy3 to report on the local DNA sequence and structural changes, such as the formation of secondary structures or the melting of a duplex. researchgate.net

Furthermore, the precise location of the Cy3 label on a biomolecule can be used to probe different microenvironments within a larger complex. Studies using human replication protein A (hRPA) binding to single-stranded DNA showed that the fluorescence enhancement of Cy3 differed dramatically depending on whether it was positioned at the 3' or 5' end of the DNA. nih.gov This indicated that the Cy3 at each end was interacting with different amino acid environments within the protein complex, thereby providing spatial information about the interaction. nih.gov The charge of the Cy3 derivative (e.g., sulfo-Cy3) can also influence its interaction with and uptake into cells, allowing for the probing of different cellular milieus. nih.gov

Table 2: Research Findings on Cy3 for Probing Microenvironmental Changes

Application Microenvironmental Factor Probed Key Observation Reference
Protein-DNA Interaction Steric hindrance from protein binding. Cy3 fluorescence is enhanced when a protein binds near the dye (PIFE). nih.govresearchgate.net
DNA Structure Local nucleobase sequence and flexibility. Fluorescence intensity and lifetime are strongly dependent on the DNA sequence, with purine-rich sequences causing higher fluorescence. nih.govnih.gov
Biomolecular Conformation Conformational changes in DNA. Formation of a G-quadruplex secondary structure in the presence of K⁺ led to a significant enhancement of Cy3 fluorescence. researchgate.net
Protein-Dye Interaction Specific amino acid environment. The magnitude of fluorescence enhancement depends on the specific protein region interacting with the Cy3 dye. nih.gov
Cellular Uptake Charge and hydrophilicity. Negatively charged sulfo-Cy3 conjugates showed different cellular uptake patterns compared to the less hydrophilic Cy3, probing different cellular entry pathways. nih.gov
Protein Labeling Attachment to protein surface. Covalent attachment of Cy3 to an antibody surface caused a 2- to 3-fold enhancement in fluorescence compared to the free dye. acs.org

Applications of Cy3 Nhs Ester Potassium Salt 1:1 in Diverse Academic Research Fields

Protein and Antibody Labeling for Biochemical and Cell Biological Assays

The most common application of Cy3 NHS ester is the fluorescent labeling of proteins and antibodies. medchemexpress.comjenabioscience.com The NHS ester selectively targets primary amines, which are present at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. jenabioscience.comresearchgate.net This reaction, typically carried out in a buffer with a pH of 8.0-9.0, results in a stable protein-dye conjugate that retains the biological activity of the protein while gaining a fluorescent signal for detection. aatbio.cominterchim.fr

Development and Optimization of Immunofluorescence Staining Protocols

Cy3-conjugated antibodies are extensively used in immunofluorescence (IF) and immunocytochemistry (ICC) to visualize the localization and distribution of specific proteins within cells and tissues. aatbio.compeg.inklifetein.com For instance, secondary antibodies labeled with Cy3 can be used to detect primary antibodies bound to target antigens, such as cytoskeletal structures, allowing for their visualization with a fluorescence microscope. aatbio.com

The development of robust immunofluorescence protocols requires careful optimization. Key parameters include the concentration of the labeled antibody and the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. While a higher DOL can increase signal intensity, excessive labeling can lead to self-quenching of the fluorophore and may interfere with the antibody's binding affinity. vectorlabs.comaatbio.com The optimal DOL for most antibodies is typically between 2 and 10. aatbio.com

Utility in Fluorescence Immunoassays (FIA) and Enzyme-Linked Immunosorbent Assays (ELISA)

Cy3 NHS ester is instrumental in the development of Fluorescence Immunoassays (FIA) and a related technique, Fluorescence-Linked Immunosorbent Assay (FLISA). These assays operate on a principle similar to the traditional ELISA but use a fluorescent molecule like Cy3 as the detection label instead of an enzyme. future-diagnostics.com In a typical FIA, the fluorescence intensity generated by the Cy3-labeled antibody-antigen complex is directly proportional to the amount of target analyte in the sample.

Compared to conventional colorimetric ELISA, FIA offers several advantages, including higher sensitivity and a broader dynamic detection range, which is particularly beneficial for quantifying low-abundance biomarkers. The high specificity of the antigen-antibody interaction combined with the high sensitivity of fluorescence detection makes FIA a powerful tool in clinical diagnostics and research. axispharm.com

Exploration of Protein-Protein Interaction Dynamics and Conformational Changes

The specific labeling of proteins with fluorescent dyes like Cy3 enables the study of dynamic cellular processes, including protein-protein interactions and conformational changes. Techniques such as Förster Resonance Energy Transfer (FRET) can utilize Cy3-labeled proteins to measure molecular proximity. In a FRET experiment, Cy3 can act as an acceptor or donor fluorophore in a pair with another dye. When the two labeled proteins interact or come into close proximity (typically within 1-10 nm), energy is transferred from the donor to the acceptor dye, leading to a measurable change in the fluorescence signal. This allows researchers to study the dynamics of protein complex formation in real-time.

Analysis of Labeling Impact on Protein Functionality and Binding Affinity

A critical consideration in any labeling procedure is the potential impact of the dye on the protein's native function. The covalent attachment of Cy3 molecules adds mass and can alter the surface properties of a protein. As noted previously, over-labeling can have detrimental effects on a protein's binding affinity or enzymatic activity. aatbio.com Therefore, it is crucial to characterize the labeled conjugate to ensure its functionality is preserved.

Researchers must optimize the molar ratio of dye to protein during the conjugation reaction to control the degree of labeling (DOL). aatbio.comaatbio.com After labeling, the conjugate is typically purified to remove any free, unreacted dye. medchemexpress.com Functional assays, such as binding assays or enzyme kinetics studies, should be performed to compare the activity of the labeled protein to its unlabeled counterpart, ensuring that the fluorescent tag does not interfere with its biological function.

Table 2: Typical Reaction Conditions for Protein Labeling with Cy3 NHS Ester

ParameterRecommended ConditionRationale
Protein BufferAmine-free (e.g., PBS, HEPES) jenabioscience.comPrimary amines in buffers like Tris or glycine will compete with the protein for reaction with the NHS ester. jenabioscience.comaatbio.com
Reaction pH8.3 - 8.5 jenabioscience.cominterchim.frEnsures primary amines on the protein are deprotonated and reactive while minimizing hydrolysis of the NHS ester. jenabioscience.cominterchim.fr
Protein Concentration≥ 2 mg/mL jenabioscience.comaatbio.comLower concentrations can significantly decrease labeling efficiency. jenabioscience.comaatbio.com
Dye-to-Protein Molar Ratio5:1 to 20:1 (starting point) aatbio.comThis ratio must be optimized for each specific protein to achieve the desired Degree of Labeling (DOL). aatbio.comaatbio.com
Solvent for DyeAnhydrous DMSO or DMF jenabioscience.comabpbio.comThe NHS ester is dissolved in an organic solvent before being added to the aqueous protein solution. abpbio.com

Applications in Protein Engineering for High-Throughput Screening of Enzymatic Activity

In the field of protein engineering, directed evolution and other techniques are used to create large libraries of enzyme variants with potentially improved properties. nih.govnih.gov High-throughput screening (HTS) is essential for rapidly identifying the most active or desirable variants from these vast libraries. nih.govacs.org

Fluorescent assays are highly amenable to HTS formats. acs.org Cy3 NHS ester can be used to label substrates, inhibitors, or binding partners to create fluorescent probes for enzymatic activity. For example, an enzyme's activity could be monitored by the cleavage of a Cy3-labeled substrate, leading to a change in fluorescence polarization or intensity. These optical readouts can be rapidly measured in microtiter plates, allowing for the screening of thousands or even millions of enzyme variants to identify those with enhanced catalytic capabilities. nih.gov

Nucleic Acid Labeling for Genomic and Transcriptomic Investigations

Beyond proteins, Cy3 NHS ester is a valuable tool for labeling nucleic acids for genomic and transcriptomic studies. aatbio.combroadpharm.com This process requires that the DNA or RNA molecules be modified to contain a primary amine group, which can then react with the NHS ester dye. glpbio.com

Cy3-labeled oligonucleotide probes are frequently used in techniques such as fluorescence in situ hybridization (FISH). aatbio.com In FISH, these probes bind to complementary DNA or RNA sequences within a cell, allowing for the visualization and spatial mapping of specific genes or transcripts within the cellular context. aatbio.com The bright and stable fluorescence of Cy3 is ideal for this application. Additionally, Cy3-labeled oligonucleotides can be incorporated into TaqMan probes or molecular beacons for use in real-time PCR applications to quantify nucleic acid sequences. aatbio.com

Development of Fluorescent Probes for In Situ Hybridization (e.g., FISH Technology)

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. nih.gov The method relies on a fluorescently labeled nucleic acid probe that binds to its complementary sequence in the sample. Cy3 NHS Ester is frequently employed in the preparation of these probes.

The process typically involves synthesizing an oligonucleotide probe containing a modified nucleotide with a primary amine group. The Cy3 NHS ester then reacts with this amine, covalently attaching the bright, orange-fluorescent dye to the probe. glpbio.com These Cy3-labeled probes are then hybridized to the target genetic material in cells or tissues. aatbio.com Upon binding, the location of the target sequence can be visualized using fluorescence microscopy. nih.govnih.gov

Cy3 is one of the most commonly used fluorophores for standard FISH, alongside Cy5 and fluorescein (B123965) derivatives, due to its distinct spectral properties which allow for multicolor analysis. nih.gov This enables the simultaneous detection of multiple targets within a single sample, providing crucial information on gene mapping, chromosomal abnormalities, and the spatial organization of genetic material. nih.govnih.govthermofisher.com

Table 1: Example of Probes Used in Multicolor FISH

Probe Target Fluorophore Label Application
Gene A Cy3 Gene Mapping
Gene B Cy5 Co-localization Study

Use in Microarray Analysis for Gene Expression Profiling

DNA microarrays are a high-throughput technology used to measure the expression levels of thousands of genes simultaneously. nih.gov In a common experimental setup, two-color microarrays, Cy3 NHS Ester plays a critical role. The technique involves comparing the relative abundance of messenger RNA (mRNA) molecules between two different samples, for instance, a healthy tissue and a cancerous tissue. nih.govmetu.edu.tr

In this process, mRNA is extracted from both samples and reverse-transcribed into more stable complementary DNA (cDNA). During this synthesis, nucleotides labeled with fluorescent dyes are incorporated. Typically, the cDNA from one sample is labeled with Cy3 (via an amine-modified nucleotide and Cy3 NHS Ester) and the cDNA from the other sample is labeled with a spectrally distinct dye, such as Cy5. metu.edu.tr The two differently colored cDNA populations are then mixed in equal amounts and competitively hybridized to a microarray slide, which contains thousands of spots, each with a known DNA sequence corresponding to a specific gene. metu.edu.trpeg.ink

After hybridization, the microarray is scanned at two different wavelengths to excite the Cy3 and Cy5 dyes. The ratio of the fluorescence intensity for each spot indicates the relative expression level of that gene in the two samples. A predominantly green spot (Cy3) signifies higher expression in the first sample, a red spot (Cy5) indicates higher expression in the second, and a yellow spot suggests equal expression in both. nih.gov This method provides a comprehensive snapshot of the transcriptional landscape, identifying genes that are up- or down-regulated in different biological states. metu.edu.trpeg.ink

Application in Quantitative Real-Time Polymerase Chain Reaction (qPCR) Assays

Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a technique used to amplify and simultaneously quantify a targeted DNA molecule. Cy3 NHS Ester is used to create fluorescently labeled oligonucleotide probes for these assays. When combined with a quencher molecule, Cy3-labeled oligonucleotides can function as TaqMan probes or molecular beacons. aatbio.com

In the case of molecular beacons, the Cy3-labeled oligonucleotide is designed to form a hairpin structure at lower temperatures, bringing the Cy3 fluorophore into close proximity with a quencher molecule attached to the other end of the probe. In this state, the fluorescence is quenched. During the annealing step of the PCR cycle, the probe loop hybridizes to its target sequence, forcing the hairpin to open. This separates the Cy3 from the quencher, leading to an increase in fluorescence. The intensity of the fluorescence signal is measured at each cycle and is proportional to the amount of PCR product, allowing for accurate quantification of the initial target DNA.

Mechanistic Studies of DNA Binding, Translocation, and Unwinding by Enzymes

Cy3 NHS Ester is a valuable tool for investigating the intricate mechanisms of protein-DNA interactions at the single-molecule level. By labeling a specific site on a DNA oligonucleotide with Cy3, researchers can monitor the binding, movement, and activity of DNA-processing enzymes like helicases, polymerases, and single-stranded DNA binding proteins.

A key technique in this area is Protein-Induced Fluorescence Enhancement (PIFE). It has been observed that the fluorescence intensity of Cy3 increases when a protein binds in its immediate vicinity. nih.gov This phenomenon occurs because the local protein environment alters the photophysical properties of the dye, leading to a longer fluorescence lifetime. nih.gov

Researchers have utilized PIFE to study proteins such as human replication protein A (RPA). By strategically placing a Cy3 label at different positions on a single-stranded DNA molecule, they could monitor the binding of RPA. The magnitude of the fluorescence enhancement was found to be dependent on the position of the Cy3 relative to the protein's binding footprint, providing detailed insights into the orientation and stoichiometry of the protein-DNA complex. nih.gov This approach allows for real-time observation of enzyme kinetics and dynamics without the need for a second fluorophore, as required in FRET-based assays.

Research on Ribosomal Translation Processes through Labeled tRNA and mRNA

Understanding the dynamics of protein synthesis by the ribosome is a fundamental goal in molecular biology. Cy3 NHS Ester has been instrumental in these studies, particularly through the use of single-molecule Förster Resonance Energy Transfer (smFRET). In smFRET, the efficiency of energy transfer between two fluorophores (a donor, like Cy3, and an acceptor, like Cy5) is measured, which is highly sensitive to the distance between them.

To study translation, researchers label transfer RNA (tRNA) or messenger RNA (mRNA) molecules with Cy3 and Cy5 at specific locations. nih.govnih.gov For instance, a tRNA molecule can be labeled with Cy3 at its elbow region, and another tRNA or a ribosomal protein can be labeled with Cy5. nih.govnih.gov By monitoring the FRET signal between these labeled components as the ribosome moves along the mRNA, scientists can observe conformational changes and the relative movements of tRNAs as they enter the ribosome, move through its different sites (A, P, and E sites), and participate in peptide bond formation. nih.gov These experiments have provided unprecedented, real-time views of the ribosome in action, revealing the kinetics and mechanics of each step in the elongation cycle of protein synthesis. nih.govnih.gov

Advanced Microscopy and Imaging Techniques

Implementation in Widefield and Confocal Fluorescence Microscopy for Cellular Studies

Both widefield and confocal fluorescence microscopy are essential techniques for visualizing the distribution of specific molecules in cells. ptglab.com Cy3 NHS Ester is widely used to prepare fluorescent probes for these imaging modalities. The dye's spectral properties are well-suited for standard microscopy setups; its excitation maximum (~555 nm) is efficiently excited by common laser lines (e.g., 532 nm or 555 nm), and its emission (~570 nm) is captured using standard TRITC filter sets. glpbio.comaatbio.com

In a typical immunofluorescence (IF) experiment, Cy3 NHS ester is used to label a secondary antibody. This labeled antibody then binds to a primary antibody that has already recognized a specific protein target within the cell. This indirect labeling strategy amplifies the signal and allows for the visualization of various subcellular structures, such as the cytoskeleton or organelles. aatbio.com

Contribution to Super-Resolution Imaging Methodologies

Cy3 NHS Ester and its derivatives are integral to several super-resolution microscopy techniques that bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. fluorofinder.com These methodologies provide unprecedented detail on the spatial organization of molecules within cells.

One of the most significant contributions of Cy3 is in Stochastic Optical Reconstruction Microscopy (STORM) . The original STORM methodology utilized a dye pair, consisting of an "activator" fluorophore and a "reporter" fluorophore. microscopyu.comthermofisher.commicroscopyu.com Cy3 was famously used as the activator dye in conjunction with a reporter dye like Cy5 or Alexa Fluor 647. microscopyu.commicroscopyu.com In this system, laser light is used to switch the reporter dye between a fluorescent "on" state and a stable dark "off" state. The activator dye, Cy3, helps to reactivate the reporter dye, bringing it back from the dark state to the fluorescent state upon excitation with a different wavelength of light. microscopyu.com By stochastically activating and then imaging sparse, non-overlapping subsets of fluorophores over thousands of cycles, a composite super-resolved image can be constructed with a spatial resolution often reaching tens of nanometers. microscopyu.comthermofisher.com

This activator-reporter pair strategy has been used to visualize intricate cellular structures, such as the microtubule network and mitochondria, with remarkable clarity. microscopyu.commicroscopyu.com The technique has since evolved into direct STORM (dSTORM), which often uses a single fluorophore in specific buffer conditions to induce photoswitching. thermofisher.com Cy3 derivatives, such as Cy3B, have proven to be among the highest-performing dyes for dSTORM applications due to their excellent photoswitching properties. ed.ac.uk

Super-Resolution TechniqueRole of Cy3/DerivativesPrinciple
STORM Activator Dye (paired with a reporter like Cy5)Cy3 facilitates the reactivation of the reporter dye from a dark state to a fluorescent state, enabling stochastic imaging. microscopyu.com
dSTORM Photoswitchable Fluorophore (e.g., Cy3B)Under specific buffer conditions, the dye is induced to switch between long-lived dark states and fluorescent states. thermofisher.comed.ac.uk

Strategies for In Vivo Optical Imaging in Model Organisms

Labeling molecules with Cy3 NHS Ester is a key strategy for non-invasive in vivo optical imaging in preclinical research. By conjugating the bright and stable Cy3 fluorophore to targeting molecules like peptides, researchers can visualize biological processes and the distribution of probes within a living organism. nih.govnih.gov

A primary strategy involves the synthesis of Cy3-peptide conjugates. Peptides can be designed to bind to specific cell surface receptors or markers, for instance, those overexpressed in cancer cells. nih.gov Once labeled with Cy3 via the NHS ester reaction, these peptides can be administered to model organisms. Fluorescence imaging systems are then used to track the accumulation of the probe at the target site, providing insights into tumor localization, drug delivery, and cellular uptake mechanisms. nih.gov

Research has demonstrated the successful synthesis and application of Cy3-peptide A conjugates for in vitro and in vivo studies. These studies observed a time-dependent accumulation of the Cy3-labeled peptide in specific cell lines and successfully imaged their distribution in animal models. nih.gov The chemical properties of the dye itself can influence the biodistribution and cellular uptake of the conjugate, highlighting the importance of dye selection in probe design. nih.gov This approach allows for the dynamic and repeatable measurement of molecular events within the complex native environment of a living system. nih.gov

Development of High-Throughput Screening (HTS) Platforms

Cy3 NHS Ester is a valuable reagent in the development of fluorescent HTS platforms designed to rapidly screen large libraries of chemical compounds for drug discovery and other applications. alfa-chemistry.com The ability to covalently label proteins, peptides, or other molecules with a bright fluorophore is fundamental to creating sensitive and robust assays. nih.gov These assays are often homogeneous, meaning they can be performed in a single well without separation or washing steps, which is crucial for automation and high throughput. nih.gov

Fluorescence Polarization (FP) is a prominent HTS technique where Cy3-labeled molecules are frequently employed. alfa-chemistry.comnih.gov FP assays measure the change in the tumbling rate of a fluorescent molecule upon binding to another, larger molecule. This technique is particularly well-suited for studying molecular interactions in a high-throughput format. alfa-chemistry.com

Optimization of Enzymatic Assays for Compound Screening

In the context of HTS, enzymatic assays are crucial for identifying molecules that can inhibit or modulate the activity of a target enzyme. thermofisher.com Cy3 NHS Ester can be used to create fluorescently labeled substrates for these assays.

The general principle involves synthesizing a substrate (often a peptide) for the enzyme of interest and labeling it with Cy3. In its intact, larger form, the Cy3-labeled substrate tumbles slowly in solution, resulting in a high fluorescence polarization value. When the enzyme cleaves the substrate, the smaller, Cy3-labeled fragment tumbles more rapidly, leading to a significant decrease in fluorescence polarization.

This change in polarization provides a direct measure of enzyme activity. In a screening campaign, compounds that inhibit the enzyme will prevent the cleavage of the substrate, and thus the polarization value will remain high. This method allows for the rapid testing of thousands of compounds in a "mix-and-read" format, making it highly efficient for identifying potential enzyme inhibitors. thermofisher.com

Characterization of Receptor-Ligand Interactions

Characterizing the binding of ligands to their receptors is a cornerstone of drug discovery. Fluorescence polarization-based HTS assays are a powerful tool for this purpose, enabling the identification and characterization of compounds that disrupt these interactions. alfa-chemistry.comnih.gov

The strategy involves labeling a known ligand (e.g., a peptide or small molecule with a primary amine) for a specific receptor with Cy3 NHS Ester. This fluorescently labeled ligand, being small, has a low FP value when free in solution. Upon binding to its much larger receptor protein, the rotational motion of the Cy3-ligand conjugate is significantly slowed, resulting in a high FP value.

For an HTS campaign, the Cy3-ligand and the receptor are incubated together in the wells of a microplate. When a compound from a screening library is added that competes with the labeled ligand for binding to the receptor, it displaces the Cy3-ligand. This displacement releases the small, fluorescent ligand back into solution, causing it to tumble rapidly again and leading to a drop in the FP signal. This decrease in polarization identifies the test compound as a "hit" that successfully inhibits the receptor-ligand interaction. alfa-chemistry.com This approach has been widely used to screen for inhibitors of diverse biological targets. nih.gov

HTS ApplicationAssay PrincipleRole of Cy3 NHS EsterSignal Readout
Enzymatic Assays Enzyme-mediated cleavage of a fluorescent substrateCovalently labels a peptide or other substrate with the Cy3 fluorophore.Decrease in fluorescence polarization upon substrate cleavage.
Receptor-Ligand Binding Competitive displacement of a fluorescent ligand from its receptorCovalently labels a known ligand with the Cy3 fluorophore.Decrease in fluorescence polarization upon displacement of the labeled ligand.

Investigations in Cell-Free Expression Systems

Cell-free protein expression systems have become a powerful platform for rapid protein synthesis and for producing proteins that may be toxic to living cells. nih.govjenabioscience.com These systems use cellular extracts containing the necessary machinery for transcription and translation to produce proteins in vitro from a DNA or mRNA template. nih.gov

A key advantage of cell-free systems is the open nature of the reaction, which allows for the direct addition of components, including non-natural amino acids or labeling reagents. Cy3 NHS Ester can be used to fluorescently label proteins produced in these systems. The labeling can be achieved by targeting the primary amines of lysine residues present in the synthesized protein.

Furthermore, the flexibility of cell-free systems allows for the site-specific incorporation of unnatural amino acids containing unique functional groups, such as a primary amine in a location where one does not naturally occur. This enables the precise, site-specific labeling of the protein with Cy3 NHS Ester, away from potentially important regions like the active site. This produces a fluorescently tagged protein that can be used in a wide range of downstream applications, such as FRET studies, single-molecule experiments, or binding assays, without the need for genetically encoding a large fluorescent protein tag. jenabioscience.com

Challenges and Future Directions in Cy3 Nhs Ester Potassium Salt 1:1 Research

Addressing Labeling Heterogeneity and Achieving Site-Specific Conjugation

A significant challenge in using Cy3 NHS ester lies in the inherent non-specificity of N-hydroxysuccinimide (NHS) ester chemistry. nih.govnih.gov NHS esters react with primary amines, which are present on the N-terminus of proteins and on the side chains of lysine (B10760008) residues. tocris.comaatbio.com Since proteins typically have multiple lysine residues on their surface, this leads to a heterogeneous population of labeled molecules with varying numbers of dye molecules and different labeling sites. nih.govnih.gov This heterogeneity can impact the protein's function and introduce variability into experimental results.

Future research is focused on developing robust strategies for site-specific conjugation to produce homogeneously labeled biomolecules. Key approaches include:

Targeting Cysteine Residues: A common strategy involves introducing a unique cysteine residue at a specific site on the protein. Thiol-reactive chemistries can then be used to specifically label this site, offering a higher degree of control compared to amine-reactive labeling. nih.gov

Enzymatic Labeling: Methods employing enzymes like transglutaminase offer another avenue for site-specific modification. nih.gov These enzymes can catalyze the formation of a covalent bond between a modified dye and a specific amino acid tag on the target protein.

pH Control: While not perfectly specific, adjusting the pH of the labeling reaction can favor the N-terminal amine over lysine residues, offering a degree of selectivity. nih.gov However, achieving exclusive N-terminal labeling with NHS esters remains a challenge. nih.gov

Bio-orthogonal Chemistry: The use of "click chemistry" and other bio-orthogonal reactions provides a powerful tool for specific labeling. nih.gov This involves introducing a non-native functional group into the protein, which then reacts specifically with a complementary group on the dye.

By overcoming the challenge of labeling heterogeneity, researchers can ensure the production of well-defined and functional bioconjugates, leading to more reliable and reproducible data in a wide range of applications.

Strategies for Overcoming Fluorescence Quenching Issues in High Labeling Ratios

Fluorescence quenching, a process that decreases the fluorescence intensity of a fluorophore, presents a significant challenge when labeling with Cy3 NHS ester, particularly at high dye-to-protein ratios. numberanalytics.comnih.gov This phenomenon can occur through several mechanisms, including:

Dye-Dye Interactions: At high labeling densities, proximal Cy3 molecules can interact with each other, leading to the formation of non-fluorescent aggregates.

Photoinduced Electron Transfer (PET): Interactions between the dye and certain amino acid residues or DNA bases can lead to quenching via electron transfer. nih.gov For instance, studies have shown that the fluorescence of Cy3 can be quenched when it is in close proximity to guanine (B1146940) residues in DNA. nih.gov

Current and future strategies to mitigate fluorescence quenching include:

Optimizing the Degree of Labeling (DOL): Carefully controlling the molar ratio of dye to protein during the conjugation reaction is crucial to prevent over-labeling and subsequent quenching. aatbio.com

Using Linkers: Introducing spacers or linkers between the dye and the biomolecule can help to prevent direct interactions between multiple dye molecules.

Modifying the Dye Structure: The development of dye derivatives that are less prone to aggregation and quenching is an active area of research. Sulfonated versions of Cy3, for example, exhibit increased water solubility, which can reduce dye-dye interactions. nih.govapexbt.com

Controlling the Microenvironment: The fluorescence of Cy3 is highly sensitive to its local environment. nih.gov Understanding and controlling these environmental factors can help to minimize quenching.

Addressing fluorescence quenching is essential for maximizing the signal output and sensitivity of Cy3-labeled probes, enabling more accurate quantification and detection in biological assays.

Development of Next-Generation Cy3 Derivatives with Enhanced Photophysical Characteristics

While Cy3 is a bright and widely used fluorophore, there is a continuous drive to develop next-generation derivatives with superior photophysical properties. The primary goals of this research are to enhance:

Photostability: Photobleaching, the irreversible destruction of the fluorophore upon exposure to light, limits the duration of imaging experiments. Researchers are designing new cyanine (B1664457) dye structures that are more resistant to photobleaching. researchgate.net

Quantum Yield: The fluorescence quantum yield, a measure of the efficiency of photon emission, directly impacts the brightness of the dye. Efforts are focused on creating derivatives with higher quantum yields for improved signal-to-noise ratios. One successful example is Cy3B, an analog that is more resistant to internal de-excitation pathways, resulting in increased fluorescence and photostability. aatbio.comresearchgate.net

Water Solubility: Increasing the water solubility of the dye can reduce aggregation and improve its performance in aqueous biological environments. apexbt.com

These improvements are being achieved through various chemical modifications of the core cyanine structure. By developing more robust and brighter Cy3 derivatives, researchers will be able to perform longer imaging experiments with higher sensitivity, enabling the visualization of dynamic processes in living cells with greater detail.

Integration with Multiplexed Imaging and Sensing Platforms

The ability to simultaneously visualize multiple targets within a single sample, known as multiplexed imaging, is crucial for understanding complex biological systems. Cy3, with its distinct spectral properties, is well-suited for such applications. nih.govvwr.com

Future directions in this area involve:

Förster Resonance Energy Transfer (FRET): Cy3 is frequently used as a donor or acceptor in FRET-based assays, which can be used to measure distances on the nanometer scale and detect molecular interactions. numberanalytics.com The development of new FRET pairs involving Cy3 and other fluorophores will continue to expand the toolkit for studying protein dynamics and conformational changes.

Super-Resolution Microscopy: Cy3 is a key player in super-resolution imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy). In some setups, Cy3 can act as an "activator" dye, helping to control the switching of a "reporter" dye like Cy5 between fluorescent and dark states. This allows for the localization of individual molecules with a precision that surpasses the diffraction limit of light.

Barcoding: Researchers are exploring the use of fluorescent proteins and dyes, including those in the spectral range of Cy3, to "barcode" cells. researchgate.net This allows for the simultaneous tracking of different cell populations or experimental conditions in a single experiment, significantly increasing throughput. researchgate.net

The continued integration of Cy3 NHS ester and its derivatives into these advanced imaging platforms will provide deeper insights into the intricate molecular machinery of the cell.

Exploration of Novel Applications in Emerging Biological Systems and Technologies

The versatility of Cy3 NHS ester continues to drive its application in new and emerging areas of biological research. Some of the exciting future frontiers include:

Biosensor Development: FRET-based biosensors incorporating Cy3 are being developed for the detection of a wide range of analytes, including ions and small molecules. numberanalytics.com These sensors rely on a change in fluorescence upon binding to the target, providing a real-time readout of its concentration.

Advanced In Vivo Imaging: The development of brighter and more photostable Cy3 derivatives will enhance their utility for in vivo imaging, allowing researchers to track cells, molecules, and biological processes within living organisms with greater clarity and for longer durations.

Single-Molecule Studies: Cy3 is a workhorse in single-molecule fluorescence experiments. nih.gov Improved derivatives will further push the boundaries of what can be observed at the single-molecule level, providing unprecedented insights into the mechanisms of molecular motors, DNA-protein interactions, and other fundamental biological processes.

As imaging technologies and our understanding of biological systems continue to advance, the applications for well-characterized and versatile fluorescent probes like Cy3 NHS ester are poised to expand even further.

Q & A

Q. What is the molecular structure of Cy3 NHS Ester potassium salt (1:1), and how does it influence its reactivity in biomolecule conjugation?

Cy3 NHS Ester potassium salt (1:1) consists of a cyanine3 (Cy3) fluorophore core, an N-hydroxysuccinimide (NHS) ester group for amine-reactive conjugation, and a potassium counterion. The NHS ester reacts with primary amines (-NH₂) on biomolecules (e.g., proteins, peptides) under mildly alkaline conditions (pH 8–9) to form stable amide bonds. The potassium salt enhances water solubility compared to lipid-soluble variants, making it suitable for aqueous reaction buffers .

Q. How do the spectral properties of Cy3 NHS Ester potassium salt affect experimental design in fluorescence imaging?

Cy3 NHS Ester exhibits absorption peaks at ~519 nm (shoulder) and 551 nm (primary), with emission maxima at 569–573 nm . These properties necessitate excitation with 532 nm lasers and emission filters centered at 570–620 nm for optimal signal-to-noise ratios. Researchers must account for potential spectral overlap when multiplexing with dyes like Cy5 (e.g., using sequential imaging or spectral unmixing) .

Q. What is the standard protocol for conjugating Cy3 NHS Ester potassium salt to amine-containing biomolecules?

  • Step 1: Dissolve the biomolecule (e.g., antibody) in a pH 8–9 buffer (e.g., 0.1 M sodium bicarbonate) to deprotonate primary amines.
  • Step 2: Prepare Cy3 NHS Ester in anhydrous DMSO (10–20 mM) to prevent hydrolysis.
  • Step 3: Mix dye and biomolecule at a molar ratio of 5–10:1 (dye:protein) for 1–2 hours at 4°C.
  • Step 4: Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted dye .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency while minimizing dye aggregation or hydrolysis?

  • Buffer conditions: Use anhydrous DMSO for dye stock and avoid amine-containing buffers (e.g., Tris) during conjugation.
  • Molar ratio titration: Test ratios from 2:1 to 15:1 to balance labeling efficiency and fluorescence quenching.
  • Reaction time: Monitor hydrolysis kinetics; NHS esters degrade rapidly above pH 9.0, requiring time-controlled reactions (<2 hours) .
  • Purification validation: Quantify free dye using absorbance at 550 nm (Cy3) vs. 280 nm (protein) to calculate the fluorophore-to-protein (F/P) ratio .

Q. What experimental strategies mitigate spectral cross-talk when using Cy3 NHS Ester with other cyanine dyes (e.g., Cy5) in multiplexed assays?

  • Sequential excitation: Use separate lasers for Cy3 (532 nm) and Cy5 (633 nm) to avoid simultaneous excitation.
  • Emission filtering: Apply narrow bandpass filters (e.g., 570–610 nm for Cy3; 660–720 nm for Cy5).
  • Cross-talk calibration: Prepare single-labeled controls to measure bleed-through and apply correction algorithms during image analysis .

Q. How does the potassium counterion in Cy3 NHS Ester potassium salt (1:1) influence solubility and stability compared to sodium or zwitterionic forms?

The potassium salt enhances aqueous solubility due to ionic interactions, reducing aggregation in hydrophilic environments. In contrast, sodium salts may precipitate in high-ionic-strength buffers, and zwitterionic forms (e.g., sulfo-Cy3) require sulfonate groups for solubility. Stability studies show potassium salts maintain reactivity for >6 months when stored desiccated at -20°C .

Q. What are common pitfalls in quantifying Cy3-labeled biomolecules, and how can they be resolved?

  • Fluorescence quenching: Over-labeling (>3 dyes/protein) causes self-quenching. Optimize F/P ratio to 1–2.
  • Non-specific binding: Pre-block surfaces with BSA (1–5%) or use Tween-20 (0.05–0.1%) in buffers.
  • Photobleaching: Limit light exposure and add antifade reagents (e.g., ProLong Diamond) during imaging .

Q. How can researchers validate the specificity of Cy3 NHS Ester labeling in live-cell imaging?

  • Negative controls: Treat samples with unconjugated dye and wash extensively to confirm no residual signal.
  • Competitive inhibition: Pre-incubate with excess unlabeled ligand to block target sites.
  • Colocalization assays: Use organelle-specific markers (e.g., MitoTracker for mitochondria) to verify subcellular targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.